4-甲基-N-(4-磺酰氨基苯基)-1,2,3-噻二唑-5-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

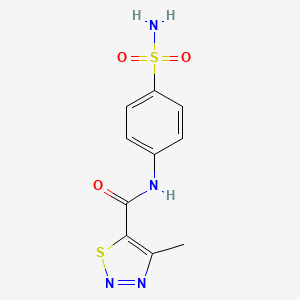

The compound "4-methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide" is a derivative of thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. This compound is of interest due to its potential biological activities, which may include inhibition of carbonic anhydrase isoenzymes and possible anticancer effects, as suggested by the research on related compounds .

Synthesis Analysis

The synthesis of related sulfamoylphenyl compounds involves multiple steps, including the reaction of specific sulfamoyl intermediates with other chemical entities. For instance, the synthesis of N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides, which share a similar sulfamoylphenyl moiety, was achieved by reacting the appropriate intermediates with phenylhydrazine in glacial acetic acid . Another related synthesis pathway for an antibacterial compound involved the reaction of a thiadiazole derivative with 4-acetamidobenzenesulfonyl chloride, followed by alkaline hydrolysis . These methods provide insight into the potential synthetic routes that could be applied to the compound .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This ring is often substituted with various functional groups that can significantly alter the compound's biological activity. The sulfamoylphenyl group, in particular, is a common feature in these molecules and is known to interact with biological targets such as carbonic anhydrase isoenzymes .

Chemical Reactions Analysis

The chemical reactivity of thiadiazole derivatives is influenced by the functional groups attached to the thiadiazole core. For example, the presence of a sulfamoyl group can facilitate interactions with metal ions, as seen in the formation of silver salts of related compounds . Additionally, the reactivity of the acetamido group in the synthesis of sulfamethizole and its impurities indicates that similar functional groups in the compound of interest may undergo hydrolysis or other reactions under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of sulfamoyl and carboxamide groups can increase the polarity and potentially the water solubility of the compound, which is important for its biological activity and pharmacokinetics. The related compounds have been shown to exhibit moderate cytotoxicity towards various cancer cell lines and possess anti-inflammatory activity, suggesting that the compound may also have similar properties .

科学研究应用

抗增殖活性

一系列吡唑磺酰胺衍生物,包括与4-甲基-N-(4-磺酰基苯基)-1,2,3-噻二唑-5-羧酰胺结构相关的化合物,被设计并合成。这些化合物被测试其对HeLa和C6细胞系的抗增殖活性。其中一些化合物显示出有希望的广谱抗肿瘤活性,与常用的抗癌药物如5-氟尿嘧啶和顺铂的活性相当(Mert et al., 2014)。

抗癌药物

一系列含有噻唑基团的药效团被合成并评估为有效的抗癌药物。这些化合物在体外显示出显著的抗癌活性,对肝细胞癌(HepG-2)细胞系表现出一定的IC50值,表明具有强效的抗癌活性(Gomha et al., 2017)。

作用机制

Target of Action

The primary target of 4-methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. It is overexpressed in many solid tumors and plays a crucial role in tumor cell proliferation and survival .

Mode of Action

The compound interacts with its target, CA IX, by selectively inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in the tumor cell environment that can inhibit cell proliferation and induce apoptosis .

Biochemical Pathways

The inhibition of CA IX affects several biochemical pathways. Primarily, it disrupts the conversion of carbon dioxide to bicarbonate and protons, a key process in cellular respiration and pH regulation . This disruption can lead to an unfavorable environment for tumor cell survival and proliferation .

Result of Action

The inhibition of CA IX by 4-methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide leads to significant anti-proliferative effects against cancer cells . Specifically, it has been shown to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line . This suggests that the compound could have potential therapeutic applications in the treatment of cancer.

Action Environment

The action of 4-methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide is influenced by the tumor microenvironment. The hypoxic conditions often found in solid tumors can lead to the overexpression of CA IX , potentially enhancing the efficacy of the compound.

生化分析

Biochemical Properties

It is known that similar compounds, such as benzenesulfonamide derivatives, have been studied for their inhibitory effects on carbonic anhydrase IX , an enzyme that plays a crucial role in pH regulation and cell proliferation .

Cellular Effects

Preliminary studies suggest that similar compounds may have significant inhibitory effects against certain cancer cell lines . For instance, some benzenesulfonamide derivatives have shown promising results in inhibiting the growth of triple-negative breast cancer cells .

Molecular Mechanism

It is speculated that it may interact with enzymes such as carbonic anhydrase IX, potentially inhibiting its activity . This could lead to changes in cellular pH regulation and cell proliferation, which could have significant implications for the treatment of diseases like cancer .

属性

IUPAC Name |

4-methyl-N-(4-sulfamoylphenyl)thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3S2/c1-6-9(18-14-13-6)10(15)12-7-2-4-8(5-3-7)19(11,16)17/h2-5H,1H3,(H,12,15)(H2,11,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCCURGZHCOWCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B2500909.png)

![1-{[2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazol-4-yl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2500912.png)

![ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate](/img/structure/B2500913.png)

![1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2500914.png)

![2,4,7-Trimethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2500915.png)

![2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-enylbenzimidazole](/img/structure/B2500921.png)

![4-Bromo-2-{[(5-bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2500922.png)

![2-Fluoro-3-methyl-N-[(E)-2-phenylethenyl]sulfonylbut-2-enamide](/img/structure/B2500924.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2500926.png)

![5-(2-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2500927.png)

![2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2500929.png)

![1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)-hydrochloride](/img/structure/B2500931.png)

![2-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(furan-2-yl)-6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2500932.png)